molecular formula C23H22ClN5O3S B2917643 N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide CAS No. 896322-00-2

N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2917643
CAS No.: 896322-00-2
M. Wt: 483.97
InChI Key: VTMYPGZHTPHVPW-UHFFFAOYSA-N
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Description

N’-(3-chloro-2-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that belongs to the class of triazolothiazoles

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a complex structure that contains several functional groups, including a 1,2,4-triazole ring and a thiazole ring . These groups are often found in various pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Mode of Action

Compounds containing 1,2,4-triazole groups are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . The presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond .

Biochemical Pathways

Compounds containing 1,2,4-triazole groups have been used in the treatment of various conditions, including hiv infections, various types of cancer, hypertension, schizophrenia, allergies, and also bacterial and fungal infections . Therefore, it is plausible that this compound may interact with similar biochemical pathways.

Pharmacokinetics

The presence of the 1,2,4-triazole group and the thiazole group in the compound suggests that it may have good bioavailability, as these groups are often found in drugs with good pharmacokinetic properties .

Result of Action

Given the presence of the 1,2,4-triazole group and the thiazole group in the compound, it is plausible that it may have antimicrobial, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Preparation Methods

The synthesis of N’-(3-chloro-2-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps. One common method involves the reaction of 3-chloro-2-methylphenylthiourea with 4-methoxyphenacyl bromide under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a green solvent like ethanol and does not require a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-(3-chloro-2-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-(3-chloro-2-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:

Comparison with Similar Compounds

N’-(3-chloro-2-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide can be compared with other triazolothiazole derivatives, such as:

The uniqueness of N’-(3-chloro-2-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3S/c1-13-17(24)5-4-6-18(13)26-22(31)21(30)25-12-11-19-14(2)29-23(33-19)27-20(28-29)15-7-9-16(32-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMYPGZHTPHVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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